TAK1 Kinase Inhibition and CYP2C9 Selectivity Window of 2-Benzyl-4-(naphthalen-2-ylsulfonyl)morpholine
This compound demonstrates potent inhibition of TAK1 kinase (IC₅₀ = 37 nM) in a biochemical assay using N-terminal His-tagged human TAK1 (amino acids 1-303) co-expressed with human TAB1 (amino acids 437-504) in a baculovirus system [1]. Critically, the compound displays a >94-fold selectivity window against the hepatic drug-metabolizing enzyme CYP2C9, for which it exhibits an IC₅₀ of 3,500 nM in a liver microsome-based assay [2].
| Evidence Dimension | Biochemical potency and selectivity |
|---|---|
| Target Compound Data | TAK1 IC₅₀ = 37 nM; CYP2C9 IC₅₀ = 3,500 nM |
| Comparator Or Baseline | No direct comparator data available for analogs in the same assay system |
| Quantified Difference | Selectivity ratio (CYP2C9 IC₅₀ / TAK1 IC₅₀) ≈ 94.6 |
| Conditions | TAK1: N-terminal His-tagged human TAK1 (1-303 a.a.)/human TAB1 (437-504 a.a.) expressed in baculovirus system; CYP2C9: liver microsomes (unknown origin), sulfaphenazole substrate |
Why This Matters
The >94-fold selectivity window establishes this compound as a tool molecule with reduced probability of confounding CYP-mediated metabolism or drug-drug interaction signals in cellular and in vivo studies, a differentiation parameter not established for closely related N-arylsulfonyl morpholine analogs.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372): TAK1 inhibition IC₅₀ = 37 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50529793 (CHEMBL4586372): CYP2C9 inhibition IC₅₀ = 3,500 nM. Accessed 2026. View Source
